{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing {2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a valuable compound for anticancer research.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: Similar in structure but differ in the position of nitrogen atoms.
[1,2,4]Triazolo[1,5-a]pyrimidines: Share the same core structure but may have different substituents.
Uniqueness
{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple signaling pathways makes it a promising candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
(2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H11N5/c1-2-7-11-8-10-4-3-6(5-9)13(8)12-7/h3-4H,2,5,9H2,1H3 |
InChI Key |
KUFOLGKDUMYNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.